molecular formula C18H22O2<br>(C6H5C(CH3)2O)2<br>C18H22O2 B1199699 Dicumyl peroxide CAS No. 80-43-3

Dicumyl peroxide

Cat. No.: B1199699
CAS No.: 80-43-3
M. Wt: 270.4 g/mol
InChI Key: XMNIXWIUMCBBBL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Dicumyl peroxide (DCP, CAS No. 80-43-3) is an organic peroxide with the molecular formula C₁₈H₂₂O₂ and a molecular weight of 270.37 g/mol. Its IUPAC name is bis(1-methyl-1-phenylethyl) peroxide, featuring two cumyl groups linked via a peroxide bridge . DCP is a white crystalline solid with a density of 1.56 g/cm³ at 25°C and a boiling point of 266°F (decomposes) . It is sparingly soluble in water (<1 mg/mL at 73°F) but soluble in organic solvents like toluene and acetone .

Applications
DCP is primarily used as:

  • A crosslinking agent for polyethylene (PE), ethylene-vinyl acetate (EVA), and rubber, enhancing thermal stability and mechanical properties .
  • A polymerization initiator for styrene and low-density polyethylene (LDPE) .
  • A flame retardant synergist in expanded polystyrene (EPS) .

Chemical Reactions Analysis

Thermal Decomposition

Dicumyl peroxide undergoes thermal decomposition, which is a crucial step in its application as a radical initiator . The decomposition produces free radicals that can initiate polymerization or crosslinking reactions .

  • The thermal decomposition of this compound in cumene was investigated in a study, over a temperature range of 393-433 K, under both aerated and de-aerated conditions .

  • The study showed that in the presence of oxygen, the decomposition rate didn't follow a simple pseudo-first order kinetic, as previously reported in literature, but could be fitted with a kinetic expression derived from an autocatalytic reaction scheme .

  • In the absence of oxygen, the reaction rate was correctly described by a pseudo-first order kinetic .

  • Chemical analysis showed that the decomposition mainly resulted in the formation of acetophenone and dimethylphenylcarbinol, with minor occurrence of 2,3-dimethyl-2,3-diphenylbutane . Methane and ethane were also invariably observed, while cumylhydroperoxide as a reaction intermediate was detected only under aerated conditions .

The typical reaction mechanism for the decomposition of this compound involves the homolysis of the peroxide bond (O-O), leading to the formation of cumyloxy radicals. These cumyloxy radicals can then undergo beta-scission to form acetophenone and a methyl radical .

Crosslinking Reactions

This compound is extensively used as a crosslinking agent for polymers and elastomers .

  • It facilitates the formation of crosslinks between polymer chains, thereby modifying the properties of the material .

  • The crosslinking of polyethylene, high density polyethylene, and ethylene propylene rubber can be carried out using this compound as a crosslinking agent .

  • The efficiency of peroxide-initiated crosslinking can be increased by adding a coagent .

  • When this compound decomposes into free radicals at elevated temperatures, it facilitates the extraction of hydrogen atoms from the polymer chains, generating free radicals on the backbone of the polymers .

  • These polymer radicals then combine to form crosslinks .

Reactions in Polymer Modification

This compound is employed to modify polymers like polyethylene and polypropylene . For instance, it can be used in the production of low-density polyethylene (LDPE) . The peroxide initiates the polymerization of ethylene, leading to the formation of LDPE .

Other Reactions

This compound can act as an oxidant and methyl source in certain reactions . A study showed that this compound acts not only as an oxidant but also as an efficient methyl source in a copper-catalyzed radical methylation/sp3 C-H amination/oxidation reaction .

Scientific Research Applications

Cross-Linking Agent in Polymers

Dicumyl peroxide is primarily used as a cross-linking agent for elastomers and thermoplastics. Its ability to generate free radicals upon thermal decomposition makes it effective in enhancing the mechanical properties of materials.

  • Rubber and Elastomers : this compound is extensively employed in the production of rubber products, such as tires and seals. The cross-linking process improves elasticity, strength, and thermal stability, which are critical for performance under stress and temperature variations .
  • Polymer Blends : In blends of poly(lactic acid) and poly(butylene succinate), this compound has been shown to enhance interfacial adhesion and mechanical properties. Studies indicate that its addition can increase elongation at break by approximately 45%, indicating improved flexibility .

Polymerization Initiator

This compound serves as an initiator for the polymerization of various monomers, particularly in producing low-density polyethylene (LDPE). The compound decomposes thermally to produce acetophenone and methyl radicals, which initiate the polymerization process.

  • Low-Density Polyethylene Production : Its role in initiating the polymerization of ethylene allows for controlled production of LDPE with desirable properties such as low density and high flexibility .

Influence on Material Properties

The incorporation of this compound into polymer formulations significantly affects their microstructure and mechanical performance.

  • Morphological Changes : Research has demonstrated that the addition of this compound alters the morphology of polypropylene random copolymers during processing. This results in a hierarchical structure that enhances mechanical performance .
  • Thermal Stability and Decomposition : The thermal decomposition characteristics of this compound have been studied extensively. It decomposes at elevated temperatures, releasing gases that can affect processing conditions. Understanding these kinetics is crucial for safe handling and application in industrial settings .

Case Studies

Several case studies illustrate the practical implications of using this compound:

  • Calorimetric Studies : A study conducted by Carson (2011) examined the thermal decomposition of this compound under varying back pressures. The findings indicated that increasing back pressure significantly affects the required vent area for safe processing .
  • Industrial Accidents : Historical incidents, such as an explosion at a manufacturing plant due to improper handling during a change in reaction catalysts, underscore the importance of safety protocols when working with this compound. This incident highlighted the need for thorough hazard assessments during process changes .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Cross-Linking AgentUsed in rubber products like tires and sealsEnhances elasticity, strength, thermal stability
Polymerization InitiatorInitiates polymerization of ethyleneProduces low-density polyethylene
Material Property EnhancementAlters morphology and improves mechanical performanceIncreases flexibility and interfacial adhesion
Safety ConsiderationsRequires careful handling to prevent accidentsEssential for safe industrial practices

Comparison with Similar Compounds

Key Performance Metrics

  • Crosslinking Efficiency : DCP increases the crosslinking degree of crosslinked polyethylene (XLPE) from 74.3% to 81.6% at optimal concentrations, improving DC dielectric properties and mechanical strength .
  • Thermal Stability : DCP decomposes exothermically with an activation energy (E) ranging from 50–130 kJ/mol, depending on the heating rate and environment. Its self-accelerating decomposition temperature (SADT) varies with container size, e.g., 62–105°C for TMRₐd (time to maximum reaction rate under adiabatic conditions) .
  • Safety : Classified as an organic peroxide (UN 3110), DCP poses explosion risks, requiring storage at 2–8°C and avoidance of heat, sparks, or incompatible materials like acids and metals .

Crosslinking Efficiency and Mechanism

Compound Mechanism Crosslinking Efficiency (Typical Applications) Key Findings
This compound Free radical-initiated crosslinking via homolytic cleavage of the O–O bond . Optimal at 2–4 phr in XLPE, achieving 74–81% crosslinking . Higher DCP content reduces crystallinity (36.8% → 35.5%) and lamella thickness (7.6 → 7.1 nm), improving DC resistivity and breakdown strength .
Sulfur Systems Sulfur vulcanization via polysulfide bridges in elastomers . Effective in rubber blends (e.g., GTR/SBS), but slower cure rates compared to DCP . Sulfur-cured blends exhibit lower tensile strength but higher elongation at break than DCP-crosslinked systems .
Benzoyl Peroxide (BPO) Radical initiation at lower temperatures (decomposes at ~70–80°C) . Used in unsaturated polyesters; shorter half-life than DCP at room temperature. BPO is more reactive but less thermally stable, limiting high-temperature applications .

Data Highlights :

  • In PA6,12/EVA blends, DCP (4 phr) achieves 17 wt.% gel content, while higher doses (8 phr) reduce crosslinking due to lubricating effects .
  • Sulfur systems in GTR/SBS blends show phase-separated morphology, whereas DCP promotes homogeneous crosslinking .

Thermal Stability and Decomposition

Compound Activation Energy (E) Decomposition Temperature (°C) Safety Considerations
DCP 50–130 kJ/mol 105–266 (decomposes) High explosion risk; requires cold storage .
t-Butyl Hydroperoxide (TBHP) ~150 kJ/mol 75–100 (slow decomposition) Less stable than DCP; sensitive to contaminants .
Luperox 101 (2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane) ~140 kJ/mol 115–130 Higher thermal stability than DCP; used for high-temperature curing .

Key Insight : DCP’s moderate activation energy allows controlled crosslinking at 120–180°C, balancing reactivity and safety . In contrast, TBHP’s lower decomposition temperature limits high-temperature applications.

Application-Specific Performance

Polymer Crosslinking :

  • XLPE for HVDC Cables : DCP reduces space charge accumulation and increases DC breakdown strength (30–90°C) due to higher crosslinking density and reduced carbonyl index .
  • HDPE–CaCO₃ Composites: DCP (with maleic anhydride) improves tensile strength by 20–30%, outperforming non-crosslinked systems .

Rubber Vulcanization :

  • DCP-crosslinked EVA in PA6,12 blends shows reduced mechanical properties compared to sulfur systems, attributed to low fragmentation during processing .

Market Trends

  • Japan (2012–2016) : DCP production grew at 3.2% CAGR, driven by demand for XLPE in power cables .
  • Competitors : Lupersol 500 and Perkadox BC (DCP variants) dominate 60% of the polymer crosslinking market .

Biological Activity

Dicumyl peroxide (DCP) is a dialkyl peroxide widely used as a crosslinking agent in various industrial applications, particularly in the production of rubber and plastics. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological properties of DCP, including toxicity studies, mutagenicity, and its interactions with biological systems.

This compound is known for its ability to initiate polymerization processes, particularly in the production of low-density polyethylene (LDPE) and other polymers. It decomposes thermally to form acetophenone and methyl radicals, which are critical in initiating crosslinking reactions in polymers .

Acute Toxicity

This compound exhibits low acute toxicity. In studies conducted on rats, the median lethal dose (LD50) for oral exposure was found to be greater than 2000 mg/kg body weight (bw), indicating a low level of acute toxicity . Similarly, dermal exposure also showed an LD50 greater than 2000 mg/kg bw, suggesting minimal risk from skin contact.

Repeated Dose Toxicity

Long-term exposure studies have indicated that DCP does not cause significant systemic health effects. A 28-day oral toxicity study in rats revealed a no observed adverse effect level (NOAEL) of 60 mg/kg bw/day. However, at higher doses (200 and 600 mg/kg bw/day), there were observable changes such as increased liver weights and hepatocyte hypertrophy . Importantly, these effects were reversible after a recovery period.

Genotoxicity

Research into the genotoxic effects of DCP has produced mixed results. A bacterial mutagenicity study indicated that DCP could induce mutations under certain conditions, raising concerns about its potential carcinogenicity . However, further studies are necessary to fully understand its genotoxic profile.

Interaction with Polymers

This compound has been studied for its role in enhancing the properties of polymer composites. For instance, when combined with poly(butylene succinate) (PBS) and polylactic acid (PLA), it improved interfacial adhesion and mechanical properties through crosslinking mechanisms . This interaction not only enhances material strength but may also influence biodegradability.

Environmental Impact

The environmental implications of DCP usage have been explored in various studies. Its thermal decomposition products can contribute to environmental pollution if not managed properly. Case studies have demonstrated that careful handling and application can mitigate these risks while maximizing the beneficial properties of DCP in industrial applications .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Aspect Findings
Acute Oral Toxicity LD50 > 2000 mg/kg bw; low acute toxicity reported
Dermal Toxicity LD50 > 2000 mg/kg bw; minimal risk from skin contact
Repeated Dose Toxicity NOAEL at 60 mg/kg bw/day; reversible effects noted at higher doses
Genotoxicity Induces mutations in bacterial assays; further investigation needed
Polymer Interaction Enhances mechanical properties of PLA/PBS composites through crosslinking
Environmental Concerns Potential pollution from thermal decomposition products; requires careful management

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling dicumyl peroxide in laboratory settings?

DCP is classified as an organic peroxide (Type F) with hazards including skin/eye irritation and thermal instability. Key safety measures include:

  • Storage : Protect from sunlight, heat (>30°C), and incompatible substances (strong acids/bases, oxidizers) .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or mixing .
  • Labeling : Track peroxide formation by recording dates of receipt, opening, and periodic stability tests .
  • Spill Management : Use non-reactive absorbents (e.g., vermiculite) and avoid cellulose-based materials due to incompatibility .

Q. How can researchers assess the purity and stability of DCP during storage?

  • Thermal Analysis : Use differential scanning calorimetry (DSC) to monitor decomposition exotherms. DCP’s half-life at 115°C is ~10 hours, but decomposition accelerates above 130°C .
  • Chromatography : Employ HPLC or GC-MS to detect degradation byproducts (e.g., cumene, acetophenone) .
  • Visual Inspection : Discoloration (yellowing) or crystalline changes indicate instability .

Advanced Research Questions

Q. How does DCP’s crosslinking efficiency vary with polymer matrix composition?

DCP initiates free-radical crosslinking in elastomers (e.g., EVA, PE) but efficiency depends on:

  • Temperature Optimization : Curing at 160–180°C balances crosslink density and peroxide decomposition rates. For PA6,12/EVA blends, a half-life of 6 seconds ensures uniform dispersion before decomposition .
  • Gel Content Analysis : Extract uncured polymer with toluene and measure insoluble fraction gravimetrically. At 4 phr DCP, EVA blends achieve 17 wt.% gel content, but higher concentrations (8 phr) reduce crosslinking due to lubricant effects .
  • Morphology : Use SEM to observe phase-separated structures. Crosslinked EVA domains in PA6,12 reduce tensile strength by 20–30% due to limited interfacial adhesion .

Q. What methodologies resolve contradictions in thermal decomposition data for DCP?

Conflicting DSC/TGA results often stem from heating rate variations. To standardize:

  • Kinetic Modeling : Apply the Kissinger method to calculate activation energy (Ea) from multiple heating rates. For DCP, Ea ranges 120–140 kJ/mol .
  • Isothermal Studies : Decompose DCP at fixed temperatures (e.g., 100–150°C) and track mass loss. Decomposition follows first-order kinetics with a rate constant (k) of 0.012 min⁻¹ at 120°C .
  • Synchrotron Analysis : Resolve overlapping exotherms (e.g., crosslinking vs. decomposition) via time-resolved X-ray diffraction .

Q. How does DCP function as a methyl source in organic synthesis?

In copper-catalyzed reactions, DCP undergoes homolytic cleavage to generate methyl radicals:

  • Mechanism : DCP → 2 cumyloxyl radicals → 2 methyl radicals + acetophenone .
  • Application : For quinazolinone synthesis, 1.5 equiv. DCP provides methyl groups and oxidizes Cu(I) to Cu(II), enabling cascade C–H amination .
  • Optimization : Monitor radical scavengers (e.g., TEMPO) to suppress side reactions. Use DCP in anhydrous solvents (e.g., DMF) at 80–100°C .

Q. Methodological Challenges

Q. How to mitigate DCP’s environmental impact in waste streams?

  • Aquatic Toxicity : DCP is acutely toxic to aquatic organisms (LC50 < 10 mg/L). Treat wastewater with UV/H2O2 advanced oxidation to degrade peroxides .
  • Soil Mobility : With log Kow = 5.5 and Koc = 23,400, DCP is immobile in soil. Remediate contaminated sites via activated carbon adsorption .
  • Disposal : Incinerate at >1,000°C with scrubbers to neutralize acidic byproducts (e.g., CO2, H2O) .

Q. What strategies improve phase morphology in DCP-crosslinked polymer blends?

  • Dynamic Crosslinking : Mix DCP during melt processing (e.g., twin-screw extrusion). Torque increases by 15–20% indicate crosslinking onset .
  • Compatibilizers : Add 1–2 wt.% maleic anhydride-grafted PE to enhance interfacial adhesion in HDPE/CaCO3 composites, improving tensile strength by 25% .
  • Post-Curing Annealing : Anneal at 120°C for 2 hours to relieve internal stresses in PA6,12/EVA blends .

Properties

IUPAC Name

2-(2-phenylpropan-2-ylperoxy)propan-2-ylbenzene
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InChI

InChI=1S/C18H22O2/c1-17(2,15-11-7-5-8-12-15)19-20-18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3
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InChI Key

XMNIXWIUMCBBBL-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C1=CC=CC=C1)OOC(C)(C)C2=CC=CC=C2
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Molecular Formula

C18H22O2, Array
Record name DICUMYL PEROXIDE
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DSSTOX Substance ID

DTXSID1025017
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Molecular Weight

270.4 g/mol
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Physical Description

Dicumyl peroxide is a white powder with a characteristic odor. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White to yellow solid; mp = 39 deg C; [ICSC] Fine faintly beige crystals; [MSDSonline], YELLOW-TO-WHITE CRYSTALLINE POWDER.
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Boiling Point

266 °F at 760 mmHg (decomposes) (NTP, 1992), BP: 100 °C at 0.2 mm Hg
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Flash Point

Di-cup r, 160 °F (closed cup); di-cup t, 160 °F (closed cup), 71 °C c.c.
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 0.4 mg/L at 25 °C, Solubility in water: none
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Density

1.02, 1.0 g/cm³
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Vapor Density

9.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 9.3
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Color/Form

Crystals from ethanol, Pale yellow to white granular solid

CAS No.

80-43-3
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Record name DICUMYL PEROXIDE
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Record name Dicumyl peroxide
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Record name DICUMYL PEROXIDE
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Melting Point

40 °C, 39 °C
Record name Dicumyl peroxide
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Record name DICUMYL PEROXIDE
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Sodium methoxide (NaOCH3), toluene (anhydrous), dichloromethane, hexanes, activated neutral aluminum oxide (60 to 50 mesh), hydroquinone, methyl ethyl ketone peroxide, dimethylaniline, dicumylperoxide were obtained from commercial sources and used as received.
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Synthesis routes and methods II

Procedure details

When the reaction was run using a 1:1 mole ratio of α-methylstyrene to hydrogen peroxide, the reaction was very exothermic during the addition of the cumyl chloride and about two thirds of the way through the addition an uncontrollable exotherm occurred and the reaction mixture spewed out of the reactor. The reaction was repeated using one half as much cumyl chloride and phenol. Under these conditions, the reaction was controllable but a low yield of dicumyl peroxide was obtained and a considerable amount of cumene hydroperoxide was generated. The results are summarized in Table I.
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Synthesis routes and methods III

Procedure details

Into a 100 ml. open-top, jacketed reactor was placed 19.2 g. (0.162 m.) of α-methylstyrene, 4.4 g. (0.0285 m.) of distilled cumyl chloride and 37 g. (0.20 m.) of 82% assay cumene hydroperoxide. The mixture was stirred at 40°±2° C. for 5 hours. The reaction mixture was cooled to 20° and then stirred for 15 minutes with 40 ml. of 20% sodium hydroxide solution. The aqueous layer was discarded. The washing with caustic was repeated twice and the organic layer washed with 50 ml. portions of 20% sodium chloride solution until neutral. The organic layer was added to 400 ml. of water and the mixture distilled at 80-90 mm. on a steam bath until no further oil came over with the water. The pot residue was stirred vigorously and cooled to 0° by adding ice.
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Synthesis routes and methods IV

Procedure details

The oily material from the distillate weighed 48.5 g. and consisted of 26% cumene, 56% α-methylstyrene and lesser amounts of acetophenone and cumyl alcohol. This recovered material was used without purification in a subsequent run from which a 55.1% yield of dicumyl peroxide was obtained.
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Yield
55.1%

Synthesis routes and methods V

Procedure details

In another embodiment, a method for the production of phenol and acetone from a cumene hydroperoxide mixture comprises: a first stage and a second stage and at least two serially connected reactors, wherein the first stage comprises decomposition of a cumene hydroperoxide in the presence of a catalyst mixture to form phenol, acetone, and dicumyl peroxide mixture, and the second stage comprises formation of a phenol and acetone mixture from decomposition of the remainder of the cumene hydroperoxide and dicumyl peroxide formed in the first stage, wherein, the first stage further comprises: a) forming the catalyst mixture in a catalyst formation reactor by combining sulfuric acid and phenol in a weight ratio of from 2:1 to 1:1000, wherein the sulfuric acid is an aqueous sulfuric acid solution comprising at least 75 wt. % sulfuric acid; b) holding the catalyst mixture in the catalyst formation reactor at a temperature of about 35 to 45° C. for about 60 to 300 minutes; and c) adding the catalyst mixture to the cumene hydroperoxide mixture to form the phenol and acetone mixture, wherein the phenol and acetone mixture formed has a reduced level of hydroxyacetone as compared to a phenol and acetone mixture formed using a catalyst that is only sulfuric acid.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Dicumyl peroxide
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